6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems, which have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications
The pyridopyrimidine moiety, which combines pyridine and pyrimidine rings, has attracted significant attention due to its biological potential. Depending on the nitrogen atom’s position in pyridine, four possible skeletons exist for this heterocyclic combination (Figure 1). Researchers have explored pyridopyrimidines in drug development, leading to relevant therapeutic applications .
!Pyridopyrimidine structures
Pyrido[2,3-d]pyrimidines
These compounds exhibit diverse biological activities. Notably, palbociclib, a CDK4/6 inhibitor developed by Pfizer, is used in breast cancer treatment. It disrupts signals that stimulate cancer cell proliferation . Another example is dilmapimod, which shows potential activity against rheumatoid arthritis .
Pyrido[3,4-d]pyrimidines
Piritrexim, a pyrido[3,4-d]pyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and demonstrates antitumor effects against carcinosarcoma in rats .
Pyrido[4,3-d]pyrimidines
Poly (ADP-ribose) polymerases-1 (PARP-1) inhibitors, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been investigated for their potential in combination with DNA-damaging cytotoxic agents. These inhibitors compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .
Mechanism of Action
Target of action
The compound belongs to the class of pyrrolopyrimidines, which are known to exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and functional groups, which could interact with various enzymes, receptors, or other proteins in the body.
Mode of action
Pyrrolopyrimidines often act by interacting with their targets in a specific way, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function . The exact mode of action of this compound would need to be determined through experimental studies.
Biochemical pathways
Depending on its target, this compound could potentially affect various biochemical pathways. For example, if it acts as an enzyme inhibitor, it could disrupt the pathway that the enzyme is involved in, leading to changes in the production of certain molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects, such as antiviral, anticancer, antioxidant, and antimicrobial activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its activity, or cause it to degrade .
properties
IUPAC Name |
6-butyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-8-6-5-7-11(12)2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSPISYZSZUYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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